molecular formula C10H13ClN2OS B13053107 (R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B13053107
M. Wt: 244.74 g/mol
InChI Key: CBUYBRLMKVZECS-NTUHNPAUSA-N
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Description

(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloropyridine moiety linked to a methylene group, which is further connected to a sulfinamide group. The presence of the chlorine atom and the sulfinamide group contributes to its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the methylene linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-N-((4-Bromopyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-((4-Fluoropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-((4-Methylpyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

Uniqueness

(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

(NE)-N-[(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-6-8(11)4-5-12-9/h4-7H,1-3H3/b13-7+

InChI Key

CBUYBRLMKVZECS-NTUHNPAUSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=NC=CC(=C1)Cl

Canonical SMILES

CC(C)(C)S(=O)N=CC1=NC=CC(=C1)Cl

Origin of Product

United States

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